molecular formula C10H14N2O2S B3287889 4-amino-N-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide CAS No. 848652-86-8

4-amino-N-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide

Cat. No. B3287889
M. Wt: 226.3 g/mol
InChI Key: KVTBMMIMBYMXKE-UHFFFAOYSA-N
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Description

4-amino-N-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that compounds with similar structures, such as benzenesulfonamides, have been studied extensively and are known to have various pharmacological properties2.



Synthesis Analysis

The synthesis of similar compounds, such as amidine sulfonamides and benzene sulfonamides, has been reported3. These compounds were developed and their structures confirmed by elemental and spectral analysis. However, the specific synthesis process for 4-amino-N-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as FT-IR, ESI-MS, 1 HNMR, and 13 CNMR1. However, the specific molecular structure of 4-amino-N-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide is not readily available in the literature.



Chemical Reactions Analysis

The chemical reactions involving 4-amino-N-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide are not readily available in the literature. However, similar compounds have been studied for their reactivity4.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. However, the specific physical and chemical properties of 4-amino-N-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide are not readily available in the literature1.


Scientific Research Applications

Sulfonamide Applications in Scientific Research

Cancer Research and Antitumor Activity

Sulfonamides have been investigated for their antitumor properties. They show significant antitumor activity, with drugs like pazopanib (a tyrosine kinase inhibitor) displaying considerable effects against various cancers. This is due to their ability to inhibit carbonic anhydrase (CA) isoforms, particularly those associated with tumors, such as CA IX and CA XII. The development of novel sulfonamides to act as selective antiglaucoma drugs and antitumor agents highlights their potential in cancer research and therapy (Carta, Scozzafava, & Supuran, 2012).

Antibacterial and Antimicrobial Uses

Sulfonamides have a long history as antibacterial and antimicrobial agents. They have been used to treat bacterial infections effectively and continue to be investigated for new applications in fighting infections caused by bacteria and other microorganisms. Their mechanism of action includes the inhibition of dihydropteroate synthase, which is crucial for folate synthesis in bacteria, making them effective against a wide range of microbial infections (Gulcin & Taslimi, 2018).

Environmental Impact and Analysis

The presence of sulfonamides in the environment, particularly from agricultural sources, poses challenges for human health and ecosystems. Studies have focused on understanding their impact, including changes in microbial populations that could potentially affect human health. Efforts to analyze and mitigate the risks associated with environmental sulfonamide contamination highlight the need for ongoing research in this area (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Advanced Oxidation Processes (AOPs) for Water Treatment

The application of AOPs in treating water contaminated with sulfonamides, such as acetaminophen, shows promising results in removing these compounds and reducing their biotoxicity. This research is critical for developing effective water treatment methods that can address the challenge of pharmaceuticals in water sources, ensuring safer water for human consumption and environmental health (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Safety And Hazards

The safety and hazards associated with 4-amino-N-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide are not readily available in the literature. It’s important to handle all chemical compounds with care and use appropriate safety measures.


Future Directions

Given the limited information available on 4-amino-N-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, studies could investigate its potential pharmacological properties and safety profile.


properties

IUPAC Name

4-amino-N-methyl-N-prop-2-enylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-3-8-12(2)15(13,14)10-6-4-9(11)5-7-10/h3-7H,1,8,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTBMMIMBYMXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC=C)S(=O)(=O)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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